2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one
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Overview
Description
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with phenyl groups and an oxopropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of substituted α-ketooxime with N,N-dialkylaminophenylphosphonohydrazides or O-alkylphenylphosphonohydrazides in the presence of activated silica in benzene at 80-90°C . This method provides excellent yields under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Reduction: Similar to oxidation, the radical centers can also undergo one-electron irreversible reduction.
Substitution: The compound can participate in substitution reactions, particularly involving the oxopropylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as corrosion inhibitors for carbon steel.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, it can interact with cell membranes, altering their permeability and affecting ion channels .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one
- 1-Octyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one
Uniqueness
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike the benzodiazepine derivatives, this compound has a broader range of applications in both medicinal chemistry and materials science.
Properties
CAS No. |
595570-16-4 |
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Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2-oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S/c1-13(20)12-16-19(15-10-6-3-7-11-15)18(21)17(22-16)14-8-4-2-5-9-14/h2-12,17H,1H3 |
InChI Key |
KLEBDIGJGICMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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